molecular formula C21H20N4O5S B2557809 6-Acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-72-0

6-Acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2557809
CAS RN: 864927-72-0
M. Wt: 440.47
InChI Key: TULICITXUOYLRX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) . These techniques provide information about the functional groups, atomic connectivity, and molecular weight of the compound.

Scientific Research Applications

Antimicrobial Applications

The compound and its derivatives, such as 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, have been extensively studied for their antimicrobial activities. For instance, reactions with triethyl orthoformate or nitrous acid produce compounds with significant in vitro antimicrobial properties. Specific compounds derived from this process have shown notable effectiveness against various microbial strains, indicating the potential of these compounds in antimicrobial applications (Abdel-rahman et al., 2002).

Antituberculosis Activity

The compound's derivatives have been explored as Mycobacterium tuberculosis pantothenate synthetase inhibitors. For example, 2,6-disubstituted 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives were designed and synthesized, demonstrating considerable activity against Mycobacterium tuberculosis. One derivative, in particular, showed significant inhibition with low cytotoxicity, highlighting its potential as an antituberculosis agent (Samala et al., 2014).

Antibacterial Activity and Molecular Structure Insights

Antibacterial Properties

A series of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues were synthesized and tested against various bacteria, including Staphylococcus aureus and Escherichia coli. The compounds showed notable antibacterial activity, and their molecular orbital calculations provided insights into their electronic structures, which could correlate with their bioactivity (Doshi et al., 2015).

Future Directions

The future directions for the study of this compound could involve further structural optimization of related compounds to improve production and quality control of monoclonal antibodies . Additionally, more research could be conducted to understand the compound’s mechanism of action and potential therapeutic applications.

properties

IUPAC Name

6-acetyl-2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-11(26)24-9-8-14-15(10-24)31-21(18(14)19(22)29)23-20(30)12-2-4-13(5-3-12)25-16(27)6-7-17(25)28/h2-5H,6-10H2,1H3,(H2,22,29)(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULICITXUOYLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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